Ethyl 3-ethyl-4-fluorobenzoate

Description

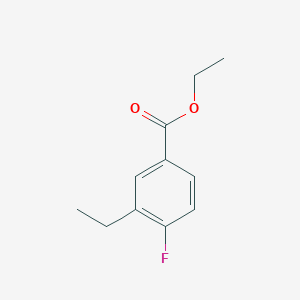

Ethyl 3-ethyl-4-fluorobenzoate (CAS 58535-01-6) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position. Its InChIKey is OWCOCXLSTDUPBP-UHFFFAOYSA-N, and it is commercially available through multiple suppliers, including Biopharmacule Speciality Chemicals . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution enhances metabolic stability and bioavailability.

Properties

CAS No. |

1112179-00-6 |

|---|---|

Molecular Formula |

C11H13FO2 |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

ethyl 3-ethyl-4-fluorobenzoate |

InChI |

InChI=1S/C11H13FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

OWCOCXLSTDUPBP-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C(=O)OCC)F |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OCC)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs: Substituent Variations

Ethyl 4-fluorobenzoate (CAS 451-46-7)

- Structure : Lacks the 3-ethyl group present in the target compound.

- Applications : Widely used as a precursor in dye and polymer synthesis .

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS 872593-29-8)

- Structure : Features a bromoethoxy substituent at the 4-position alongside the 3-fluoro group.

- Properties: Molecular formula C₁₁H₁₂BrFO₃ (molar mass 291.11 g/mol).

Ethyl 4-fluoro-3-isopropylbenzoate

Functional Analogs: Bioactive and Pharmaceutical Derivatives

Ethyl 4-[(2-fluorobenzoyl)amino]benzoate (CAS 1260644-01-6)

- Structure : Incorporates an amide linkage (2-fluorobenzoyl group) at the 4-position.

- Properties : The amide group enhances stability against enzymatic degradation, favoring applications in prodrug design. Typical specifications include purity >95% .

3-Amino-4,4,4-trifluorocrotonate

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Key Findings and Trends

Substituent Effects :

- Fluorine at the 4-position enhances electronegativity and stability across all analogs.

- Bulky groups (e.g., ethyl, isopropyl) at the 3-position modulate steric effects, influencing crystallization and solubility .

Reactivity :

- Bromoethoxy and amide substituents expand functional utility in targeted drug delivery compared to simpler esters like Ethyl 4-fluorobenzoate .

Synthetic Efficiency :

- Halogenation using NBS achieves higher yields (>85%) than traditional bromine, a trend likely applicable to the target compound’s derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.